molecular formula C19H19N3O4S B3203327 (E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1021253-79-1

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B3203327
CAS No.: 1021253-79-1
M. Wt: 385.4 g/mol
InChI Key: JYQLTUUOVOJILG-RVDMUPIBSA-N
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Description

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-19-10-9-17(18-8-4-14-26-18)21-22(19)13-5-12-20-27(24,25)15-11-16-6-2-1-3-7-16/h1-4,6-11,14-15,20H,5,12-13H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLTUUOVOJILG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural components:

  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyridazinone Core : Known for its diverse pharmacological properties.
  • Sulfonamide Group : Traditionally associated with antibacterial activity.

The molecular formula of the compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S with a molecular weight of approximately 399.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridazine Ring : Utilizing dicarbonyl compounds through cyclization reactions.
  • Introduction of Furan Moiety : Achieved via cross-coupling reactions such as Suzuki or Heck reactions.
  • Final Coupling : Amide bond formation using reagents like EDCI or DCC to achieve the target compound.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Potential inhibition of tumor growth through specific interactions with cellular pathways.
  • Antimicrobial Properties : Particularly against pathogens like Helicobacter pylori and other bacteria, attributed to the sulfonamide component.

The mechanism often involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Research indicates that derivatives similar to this compound have shown tumor cell-specific cytotoxicity against various human cancer cell lines. For instance, a related study demonstrated the effectiveness of 3-formylchromone derivatives in targeting cancer cells while sparing normal cells .
  • Antibacterial Activity :
    • Compounds featuring furan and pyridazine rings have been investigated for their antibacterial properties. A notable study highlighted that certain derivatives exhibited comparable activity to established antibiotics against H. pylori, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Similar compounds have been documented for their anti-inflammatory properties, indicating that this compound may also exhibit such effects through modulation of inflammatory pathways.

Data Summary Table

Property Details
Molecular FormulaC20H21N3O4SC_{20}H_{21}N_{3}O_{4}S
Molecular Weight399.5 g/mol
Main Structural FeaturesFuran ring, Pyridazine core, Sulfonamide group
Potential ActivitiesAnticancer, Antimicrobial, Anti-inflammatory
Mechanism of ActionEnzyme/receptor interaction

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. The incorporation of furan and sulfonamide groups enhances their efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth .
  • Antimicrobial Properties
    • Compounds similar to (E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide have demonstrated antimicrobial activity. Research shows that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects
    • The neuroprotective properties of pyridazine derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer’s. These compounds may help in reducing oxidative stress and inflammation in neuronal cells, thus offering a therapeutic avenue for neuroprotection .

Biochemical Applications

  • Enzyme Inhibition
    • The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrase. This inhibition can be leveraged in treating conditions like glaucoma and edema by reducing intraocular pressure .
  • Drug Delivery Systems
    • The unique structural properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Material Science Applications

  • Organic Electronics
    • The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a semiconductor can be harnessed for improving device efficiency .
  • Polymer Chemistry
    • Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research indicates that such modifications can lead to the development of high-performance polymers for industrial applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that furan-pyridazine derivatives significantly inhibited cancer cell proliferation in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development.
Study 3Neuroprotective EffectsFound that compounds reduced neuronal cell death by mitigating oxidative stress in cellular models of Alzheimer’s disease.
Study 4Drug Delivery SystemsHighlighted improved drug solubility and stability when combined with this compound in nanoparticle formulations.

Q & A

Q. Step 2: Molecular Dynamics (MD)

  • Software: GROMACS or AMBER.
  • Protocol: 100 ns simulation in explicit solvent; analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Validation:

  • Compare predicted binding poses with mutagenesis data (e.g., K221A mutation reduces affinity) .

Advanced: How should researchers address contradictory results between in vitro enzyme inhibition assays and cellular activity studies for this compound?

Answer:
Possible Causes & Solutions:

Contradiction Root Cause Methodological Fix
High enzyme IC₅₀ but low cellular efficacyPoor membrane permeabilityMeasure logP (aim for 1–3) via HPLC; synthesize methylated analogs to improve lipophilicity .
Cellular activity without enzyme inhibitionOff-target effectsPerform kinome-wide profiling (e.g., Eurofins KinaseScan) .

Case Study:

  • If cellular activity persists despite DHPS inactivity, screen for alternative targets (e.g., carbonic anhydrase IX) via thermal shift assay .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for analogs of this compound, focusing on the furan and pyridazine moieties?

Answer:
SAR Workflow:

Modification Synthetic Approach Biological Testing
Furan replacement (e.g., thiophene)Suzuki coupling with thiophene-2-boronic acidTest DHPS inhibition and solubility .
Pyridazine substitution (e.g., Cl at C4)Halogenation using NCSAssess cytotoxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.